molecular formula C22H20N2O B3972249 1-(3-PHENOXYPROPYL)-2-PHENYL-1H-1,3-BENZODIAZOLE

1-(3-PHENOXYPROPYL)-2-PHENYL-1H-1,3-BENZODIAZOLE

Cat. No.: B3972249
M. Wt: 328.4 g/mol
InChI Key: IIMDMFSKDQYLMU-UHFFFAOYSA-N
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Description

1-(3-PHENOXYPROPYL)-2-PHENYL-1H-1,3-BENZODIAZOLE is an organic compound that belongs to the class of benzodiazoles. Benzodiazoles are known for their diverse applications in medicinal chemistry, particularly as pharmacophores in drug design. This compound is characterized by its unique structure, which includes a phenoxypropyl group and a phenyl group attached to a benzodiazole core.

Properties

IUPAC Name

1-(3-phenoxypropyl)-2-phenylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O/c1-3-10-18(11-4-1)22-23-20-14-7-8-15-21(20)24(22)16-9-17-25-19-12-5-2-6-13-19/h1-8,10-15H,9,16-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIMDMFSKDQYLMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3N2CCCOC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-PHENOXYPROPYL)-2-PHENYL-1H-1,3-BENZODIAZOLE typically involves the reaction of 3-phenoxypropyl bromide with 2-phenyl-1H-1,3-benzodiazole under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .

Industrial Production Methods: For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the reaction. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain high-purity 1-(3-PHENOXYPROPYL)-2-PHENYL-1H-1,3-BENZODIAZOLE .

Chemical Reactions Analysis

Types of Reactions: 1-(3-PHENOXYPROPYL)-2-PHENYL-1H-1,3-BENZODIAZOLE undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 1-(3-PHENOXYPROPYL)-2-PHENYL-1H-1,3-BENZODIAZOLE involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity. Additionally, it can interact with receptors on cell membranes, modulating signal transduction pathways. These interactions lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Uniqueness: 1-(3-PHENOXYPROPYL)-2-PHENYL-1H-1,3-BENZODIAZOLE is unique due to its benzodiazole core, which imparts specific chemical and biological properties. The presence of both phenoxypropyl and phenyl groups enhances its versatility in various applications, making it a valuable compound in scientific research and industrial applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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